1-cyclopropyl-3-[3-[6-(morpholin-4-ylmethyl)-1H-benzimidazol-2-yl]pyrazolidin-4-yl]urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-cyclopropyl-3-[3-[6-(morpholin-4-ylmethyl)-1H-benzimidazol-2-yl]pyrazolidin-4-yl]urea is a synthetic compound known for its potential applications in medicinal chemistry. It is characterized by a complex structure that includes a cyclopropyl group, a benzimidazole ring, and a morpholine moiety. This compound has been investigated for its potential therapeutic effects, particularly in the treatment of cancer .
Vorbereitungsmethoden
The synthesis of 1-cyclopropyl-3-[3-[6-(morpholin-4-ylmethyl)-1H-benzimidazol-2-yl]pyrazolidin-4-yl]urea involves multiple steps. The synthetic route typically starts with the preparation of the benzimidazole core, followed by the introduction of the morpholine group and the cyclopropyl moiety. The final step involves the formation of the urea linkage. Reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product yield .
Analyse Chemischer Reaktionen
1-cyclopropyl-3-[3-[6-(morpholin-4-ylmethyl)-1H-benzimidazol-2-yl]pyrazolidin-4-yl]urea undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Wissenschaftliche Forschungsanwendungen
Chemistry: It serves as a valuable intermediate in the synthesis of other complex molecules.
Biology: The compound has been used in studies to understand its interaction with biological macromolecules.
Medicine: It has shown promise as an anti-cancer agent, particularly in the treatment of acute myeloid leukemia
Wirkmechanismus
The mechanism of action of 1-cyclopropyl-3-[3-[6-(morpholin-4-ylmethyl)-1H-benzimidazol-2-yl]pyrazolidin-4-yl]urea involves the inhibition of specific kinases, such as Aurora A and B kinases. These kinases play a crucial role in cell division and are often overexpressed in cancer cells. By inhibiting these kinases, the compound can arrest tumor growth and induce apoptosis in cancer cells .
Vergleich Mit ähnlichen Verbindungen
1-cyclopropyl-3-[3-[6-(morpholin-4-ylmethyl)-1H-benzimidazol-2-yl]pyrazolidin-4-yl]urea is unique due to its specific combination of functional groups and its potent kinase inhibition properties. Similar compounds include:
AT9283: Another kinase inhibitor with a similar structure but different functional groups.
Purvalanol B: A kinase inhibitor with a different core structure but similar biological activity.
Rifabutin: An antibiotic with a different mechanism of action but similar structural complexity
Eigenschaften
Molekularformel |
C19H27N7O2 |
---|---|
Molekulargewicht |
385.5 g/mol |
IUPAC-Name |
1-cyclopropyl-3-[3-[6-(morpholin-4-ylmethyl)-1H-benzimidazol-2-yl]pyrazolidin-4-yl]urea |
InChI |
InChI=1S/C19H27N7O2/c27-19(21-13-2-3-13)24-16-10-20-25-17(16)18-22-14-4-1-12(9-15(14)23-18)11-26-5-7-28-8-6-26/h1,4,9,13,16-17,20,25H,2-3,5-8,10-11H2,(H,22,23)(H2,21,24,27) |
InChI-Schlüssel |
IEOFHBVUQLXMIH-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC1NC(=O)NC2CNNC2C3=NC4=C(N3)C=C(C=C4)CN5CCOCC5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.